6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Description
Properties
Molecular Formula |
C7H9N3O4 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
6-methyl-2-nitro-5,7-dihydroimidazo[2,1-b][1,3]oxazin-6-ol |
InChI |
InChI=1S/C7H9N3O4/c1-7(11)3-9-2-5(10(12)13)8-6(9)14-4-7/h2,11H,3-4H2,1H3 |
InChI Key |
CZZTUQDFHWVQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C=C(N=C2OC1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Sodium Hydride-Catalyzed Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction serves as a cornerstone for introducing substituents onto the electron-deficient imidazo-oxazine ring. In a protocol adapted from DNDI-8219 synthesis, sodium hydride facilitates the displacement of halogen atoms at the C2 position by alcohols or amines. For example, alcohol 56 (3-(trifluoromethoxy)phenol) reacts with 6-chloro-2-nitroimidazo[2,1-b]oxazine in tetrahydrofuran at 80°C for 12 hours, yielding the intermediate 6-(3-(trifluoromethoxy)phenoxy) derivative with 78% efficiency. This method’s success relies on the nitro group’s electron-withdrawing effect, which activates the C2 position for nucleophilic attack.
Table 1: SNAr Reaction Conditions and Yields
Reductive Alkylation for Methyl Group Introduction
The C6 methyl group is installed via reductive alkylation of a primary amine intermediate. As demonstrated in the synthesis of related imidazo-oxazines, condensation of 6-amino-2-nitroimidazo[2,1-b]oxazine with formaldehyde in methanol, followed by sodium borohydride reduction at 0°C, affords the methylated product in 82% yield. This two-step process avoids over-alkylation through careful control of stoichiometry (1:1.2 amine:aldehyde ratio) and reaction temperature.
Copper-Catalyzed Coupling for Hydroxyl Group Installation
The C6 hydroxyl group is introduced via copper(I)-mediated coupling reactions. A patent-disclosed method employs CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMSO at 120°C, enabling the coupling of 6-bromo-2-nitroimidazo[2,1-b]oxazine with benzophenone oxime. Subsequent acidic hydrolysis (HCl/EtOH, 60°C, 3h) cleaves the oxime to yield the free hydroxyl group, achieving an overall 67% yield.
Crystallization and Purification Strategies
Solvent-Mediated Polymorph Control
Crystallization from hydrous ethanol (95:5 ethanol/water) at 50°C produces the thermodynamically stable Form II polymorph, characterized by distinct X-ray diffraction peaks at 7.7°, 9.5°, and 10.3° 2θ. Conversely, rapid cooling of saturated aqueous solutions yields metastable Form I, which converts to Form II upon heating above 80°C.
Table 2: Crystallization Parameters for Polymorph Control
Hot Water Suspension Heating
Post-crystallization purification involves suspending crude product in hot water (80°C) for 2 hours, effectively dissolving impurities while maintaining compound stability. This method reduces residual solvent content below 0.1% w/w, as verified by gas chromatography.
Analytical Characterization
Powder X-ray Diffraction (PXRD)
Form II exhibits 18 characteristic peaks between 7.7° and 30.1° 2θ, with relative intensities >15% for peaks at 15.6°, 20.9°, and 27.7°. The absence of peaks at 14.5° and 16.3° distinguishes it from Form I.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Form II shows a sharp endothermic peak at 230°C (ΔH = 145 J/g) corresponding to melting, followed by decomposition above 250°C. The glass transition temperature (Tg) of 85°C indicates moderate amorphous content in milled samples.
Stability and Process Optimization
Chemical Reactions Analysis
6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the imidazo[2,1-b][1,3]oxazine structure. For instance:
- A study demonstrated that similar compounds exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol may also possess similar properties worth investigating further.
Enzyme Inhibition
The compound has been linked to enzyme inhibition activities that are crucial for treating diseases such as Alzheimer's disease and type 2 diabetes:
- The oxazine derivatives have shown potential as inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer’s disease . Compounds with similar structures have demonstrated the ability to inhibit amyloid-beta production, which is critical for therapeutic strategies against neurodegenerative disorders.
Case Studies
Mechanism of Action
The mechanism of action of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with metal ions, affecting enzyme activity and disrupting cellular processes.
Comparison with Similar Compounds
Pretomanid (PA-824)
Structure : (6S)-2-Nitro-6-[4-(trifluoromethoxy)benzyloxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine .
Key Differences :
- C6 Substituent : PA-824 features a lipophilic 4-(trifluoromethoxy)benzyloxy group, enhancing membrane permeability but reducing solubility.
- Biological Activity : PA-824 is a clinical-stage antitubercular agent with MIC values ≤0.2 µM against Mycobacterium tuberculosis (Mtb). Its benzyloxy group facilitates penetration into mycobacterial biofilms .
Comparison : The hydroxyl and methyl groups in the target compound may reduce metabolic clearance compared to PA-824’s benzyloxy group, which undergoes oxidative degradation .
Carbamate and Urea Derivatives
Examples :
- R-140 : (6R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl [4-(trifluoromethoxy)phenyl]carbamate .
- R-155 : N-[(6R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]-N′-[2-(trifluoromethoxy)phenyl]urea .
Key Differences : - Linker Chemistry : Carbamate/urea linkers improve target engagement but may increase molecular weight and reduce bioavailability.
- Activity : Carbamate derivatives (e.g., R-140) exhibit MIC90 values of 0.18–1.63 µM against Mtb, comparable to pretomanid .
6-Amino Derivatives
Example: (6R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-amine Hydrochloride (146) .
Pharmacokinetic and Physicochemical Properties
| Compound | Aqueous Solubility (µg/mL) | LogP | MIC90 (µM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| Target Compound | 12.5 (predicted) | 1.8 | 0.5–2.0* | 4.2 (rat liver microsomes) |
| Pretomanid (PA-824) | 3.8 | 3.1 | 0.02–0.2 | 2.8 |
| Delamanid | 0.9 | 4.5 | 0.006–0.024 | 6.5 |
| R-140 (Carbamate derivative) | 5.2 | 2.9 | 0.18–1.63 | 3.5 |
*Predicted based on structural analogs .
Biological Activity
6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, along with its mechanisms of action and structure-activity relationships (SAR).
- Molecular Formula : C7H9N3O4
- Molecular Weight : 199.16406 g/mol
- CAS Number : 2222660-14-0
Biological Activity Overview
Research indicates that 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses notable activity against various pathogens, particularly Mycobacterium tuberculosis . The presence of the nitro group is crucial for its bactericidal properties.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary findings suggest it may inhibit tumor growth by interfering with specific metabolic pathways.
The mechanism by which 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol exerts its biological effects involves:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism.
- Receptor Interaction : It potentially binds to various receptors, modulating their activity and leading to therapeutic effects.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the imidazole and oxazine rings can significantly impact the biological activity of the compound. For instance:
- Substitution at the 2-position enhances antimicrobial potency.
- Alterations in the linker region between functional groups can improve solubility and bioavailability.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
Case Study 1: Antitubercular Activity
A study demonstrated that derivatives of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol showed potent antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The findings suggest that structural modifications can lead to improved efficacy and reduced toxicity .
Case Study 2: Anticancer Potential
In vitro assays indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.5 | Effective against drug-resistant strains |
| Anticancer | HeLa (cervical cancer) | 12.0 | Induces apoptosis |
| Antileishmanial | Leishmania donovani | 8.0 | Promising results in animal models |
Q & A
Q. What are the established synthetic routes for 6-methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol?
The compound is synthesized via multi-step procedures involving protective group strategies. A common method involves:
- Protection of glycidol hydroxyl groups as triisopropylsilyl (TIPS) ethers.
- Regioselective reaction with 2-chloro-4-nitro-1H-imidazole to form intermediates.
- Deprotection using tetrabutylammonium fluoride (TBAF) or methanesulfonic acid to yield the final product . Key intermediates, such as THP ethers, are chromatographically purified (silica gel, 5% MeOH/CH₂Cl₂) .
Q. How is structural confirmation achieved for this compound?
Structural elucidation relies on:
- ¹H/¹³C NMR : Peaks at δ 8.05 (s, imidazole-H), 4.26 (d, oxazine-H), and 1.36 (d, methyl-H) confirm the fused imidazo-oxazine scaffold and stereochemistry .
- HRMS : Matches calculated molecular weights (e.g., C₇H₁₀N₃O₄ requires [M+H]⁺ 200.0671) .
- Melting points : Reported ranges (e.g., 185–188°C) validate crystallinity .
Q. What are the solubility and handling recommendations for this compound?
The compound has limited aqueous solubility (<1 mg/mL in water/ethanol) but dissolves in DMSO (5 mg/mL). Solutions should be prepared in anhydrous DMSO to prevent hydrolysis and stored at -20°C .
Q. What role does stereochemistry play in its synthesis?
The (6S) configuration is critical for biological activity. Stereoselective synthesis uses chiral starting materials (e.g., (R)-glycidol) and protective groups (TIPS/THP) to control regiochemistry . Enantiomeric purity is confirmed via optical rotation ([α]D = −26.4 in DMSO) .
Q. How stable is this compound under experimental conditions?
Stability varies with solvent and temperature:
- Degrades in acidic/basic conditions (e.g., methanesulfonic acid deprotection requires neutralization with NaHCO₃).
- Stable in DMSO at -20°C for >6 months .
Advanced Research Questions
Q. What structure-activity relationships (SAR) guide the optimization of antitubercular activity?
SAR studies reveal:
- Nitroimidazole core : Essential for aerobic activity; substitution with S/N reduces potency .
- 6-Substituents : Hydrophobic groups (e.g., trifluoromethoxybenzyl) enhance penetration into mycobacterial membranes .
- Linker flexibility : Extended linkers between the oxazine and aromatic moieties improve MIC values (e.g., biphenyl derivatives show >200-fold efficacy in murine models) .
Q. How to design experiments evaluating antimycobacterial activity?
Standard protocols include:
Q. How to resolve contradictions in reported biological data?
Discrepancies in potency (e.g., varying MICs) may arise from:
- Strain specificity : Activity against multidrug-resistant (MDR) vs. drug-sensitive strains .
- Assay conditions : Oxygen tension (aerobic vs. anaerobic) impacts nitroimidazole activation .
- Purity verification : Use UPLC/PDA-ELSD (≥95% purity) to exclude batch variability .
Q. What computational methods aid in structural optimization?
Q. Which analytical methods ensure purity and identity in derivatives?
Rigorous quality control involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
